2-Iodo-4-methoxyphenol
Overview
Description
2-Iodo-4-methoxyphenol is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds, which can help infer some aspects of 2-Iodo-4-methoxyphenol's characteristics by analogy. For instance, studies on similar methoxyphenol derivatives, such as those involving Schiff bases of methoxyphenol compounds, suggest that these compounds can be characterized by various spectroscopic techniques and have interesting electronic structures .
Synthesis Analysis
The synthesis of related methoxyphenol compounds typically involves condensation reactions between aldehydes or ketones with primary amines, forming Schiff bases . For example, the synthesis of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was achieved by reacting 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . Similarly, 2-Iodo-4-methoxyphenol could potentially be synthesized through a halogenation reaction of 4-methoxyphenol, followed by an iodination step.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, IR, UV-Vis spectroscopy, and X-ray crystallography . For instance, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, revealing its orthorhombic space group and unit cell parameters . These techniques could similarly be applied to determine the molecular structure of 2-Iodo-4-methoxyphenol.
Chemical Reactions Analysis
The chemical reactivity of methoxyphenol derivatives can be studied using density functional theory (DFT) calculations to predict local and global reactivity descriptors . For example, the anticorrosion properties of methoxyphenol Schiff bases on metals like iron and copper have been investigated, showing significant potential . The reactivity of 2-Iodo-4-methoxyphenol could be similarly analyzed to predict its behavior in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of methoxyphenol compounds, such as melting points and solubility, can be observed experimentally . For example, the synthesized Schiff base of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol was found to have a melting point range of 128-130°C and was slightly soluble in water . The chemical properties, such as the presence of imine groups, can be identified using spectroscopic methods like FTIR . Theoretical studies, including DFT calculations, can provide additional insights into the electronic structure, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps . These methods could be used to determine the physical and chemical properties of 2-Iodo-4-methoxyphenol.
Scientific Research Applications
Thermochemistry and Hydrogen Bonding
Research on methoxyphenols, which include structural fragments similar to 2-Iodo-4-methoxyphenol, reveals their significance in forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. These compounds, including 2-methoxyphenol and its derivatives, have been extensively studied for their thermodynamic properties (enthalpies of formation, vapor pressure, vaporization, sublimation, and fusion enthalpies) and their ability to form hydrogen-bonded complexes. Such research provides insights into the thermochemical behavior and molecular interactions of similar compounds like 2-Iodo-4-methoxyphenol (Varfolomeev et al., 2010).
Biomass and Pyrolysis Studies
2-Iodo-4-methoxyphenol and its related compounds are used as proxies for terrestrial biomass in studying chemical changes in lignin during hydrothermal alteration. The pyrolysis of such methoxyphenols has been studied to understand the product distribution and demethylation processes. This research is crucial in the field of organic geochemistry and environmental studies (Vane & Abbott, 1999).
Metabolism Studies
The oxidative metabolism of similar compounds, like 4-iodoanisole, by liver microsomes, has been studied to understand the metabolic pathways and the formation of various iodinated and methoxylated phenols. This research is significant in pharmacology and toxicology (Rizk & Hanzlik, 1995).
Chemical Synthesis and Reactions
Studies in chemical synthesis have shown the use of iodinated methoxyphenols in the formation of complex organic compounds. The iodination and subsequent reactions of methoxyphenols lead to the synthesis of various biologically active molecules. This demonstrates the compound's relevance in synthetic organic chemistry and drug development (Crich & Rumthao, 2004).
Electrochemical Sensors and Environmental Applications
Research has also been conducted on using methoxyphenols like 4-methoxyphenol for the development of electrochemical sensors. These sensors have applications in environmental and ecological safety, demonstrating the compound's utility in environmental monitoring and pollution control (Rahman et al., 2020).
Atmospheric Reactivity and Biomass Burning
The atmospheric reactivity of methoxyphenols, which are emitted during biomass burning, has been studied to understand their role in the formation of secondary organic aerosols. This research is critical for atmospheric chemistry and climate studies (Lauraguais et al., 2014).
Safety And Hazards
The safety data sheet suggests that 2-Iodo-4-methoxyphenol may form combustible dust concentrations in air . It is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-iodo-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYNENHPQYYEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463449 | |
Record name | Phenol, 2-iodo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxyphenol | |
CAS RN |
312534-71-7 | |
Record name | Phenol, 2-iodo-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.